molecular formula C13H11NOS B14327853 3-(Phenylsulfanyl)benzamide CAS No. 106380-90-9

3-(Phenylsulfanyl)benzamide

Cat. No.: B14327853
CAS No.: 106380-90-9
M. Wt: 229.30 g/mol
InChI Key: KLZFWPYDNDTTGA-UHFFFAOYSA-N
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Description

3-(Phenylsulfanyl)benzamide is an organic compound that features a benzamide core with a phenylsulfanyl substituent at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfanyl)benzamide typically involves the reaction of 3-aminobenzamide with phenylsulfenyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

3-(Phenylsulfanyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if it exhibits anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound without the phenylsulfanyl substituent.

    Phenylsulfanyl derivatives: Compounds with the phenylsulfanyl group attached to different core structures.

    Sulfonamides: Compounds with a sulfonamide group instead of a sulfanyl group.

Uniqueness

3-(Phenylsulfanyl)benzamide is unique due to the presence of both the benzamide core and the phenylsulfanyl substituent. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For example, the phenylsulfanyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

CAS No.

106380-90-9

Molecular Formula

C13H11NOS

Molecular Weight

229.30 g/mol

IUPAC Name

3-phenylsulfanylbenzamide

InChI

InChI=1S/C13H11NOS/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H,(H2,14,15)

InChI Key

KLZFWPYDNDTTGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

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